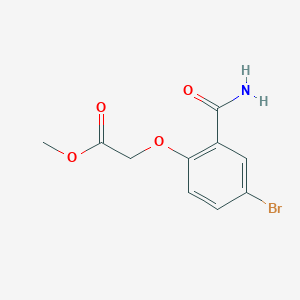
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate
Übersicht
Beschreibung
“Methyl (4-bromo-2-carbamoyl-phenoxy)acetate” is a chemical compound with the molecular formula C10H10BrNO4 and a molecular weight of 288.09 . It is used as a building block in various scientific research .
Molecular Structure Analysis
The molecular structure of “Methyl (4-bromo-2-carbamoyl-phenoxy)acetate” can be represented by the canonical SMILES string: COC(=O)COC1=C(C=C(C=C1)Br)C(=O)N . The InChI string representation is: InChI=1S/C10H10BrNO4/c1-15-9(13)5-16-8-3-2-6(11)4-7(8)10(12)14/h2-4H,5H2,1H3,(H2,12,14) .Physical And Chemical Properties Analysis
“Methyl (4-bromo-2-carbamoyl-phenoxy)acetate” is a solid substance with a predicted melting point of 163-168°C and a predicted boiling point of 371.4°C at 760 mmHg . The density is predicted to be 1.6 g/cm3 .Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of New Benzamide Derivatives
- Summary of the Application: Methyl (4-bromo-2-carbamoyl-phenoxy)acetate is used in the synthesis of new 5-bromo-2-hydroxy-benzamide derivatives. These derivatives are known for their biological activity and are considered important in medicinal chemistry .
- Methods of Application: The compound is synthesized from 5-bromo-2-hydroxy-benzamide and methyl/ethyl α-halogenated acid esters. The reaction involves refluxing in 2-butanone, with ethyl/methylchloro-acetate added dropwise .
- Results or Outcomes: The synthesized compounds were analyzed using modern physico-chemical methods (FTIR, 1H-NMR, 13C-NMR, MS). The obtained data proved their identity and provided their elemental composition .
Application 2: Synthesis of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
- Summary of the Application: Methyl (4-bromo-2-carbamoyl-phenoxy)acetate is used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate .
- Results or Outcomes: The synthesized compound was found to be photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Application 3: Proteomics Research
- Summary of the Application: Methyl (4-bromo-2-carbamoyl-phenoxy)acetate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Application 4: Electrochemical Reduction
- Summary of the Application: Methyl (4-bromo-2-carbamoyl-phenoxy)acetate is used in the electrochemical reduction of ethyl 2-(2-(bromomethyl)phenoxy)acetate at carbon cathodes in dimethylformamide .
- Methods of Application: The reaction involves cyclic voltammetry (CV) and controlled-potential electrolysis (CPE). The substrate exhibits a single irreversible cathodic wave with a peak potential of –1.75 V vs SCE, which is characteristic for the reduction of organic halides in aprotic solvents .
- Results or Outcomes: Two bicyclic compounds, ethyl 2,3-dihydro-1-benzofuran-2-carboxylate and ethyl benzofuran-2-carboxylate, were found to be formed in a total yield of more than 40% in the presence of oxygen .
Application 5: Proteomics Research
- Summary of the Application: Methyl (4-bromo-2-carbamoyl-phenoxy)acetate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Application 6: Electrochemical Reduction
- Summary of the Application: Methyl (4-bromo-2-carbamoyl-phenoxy)acetate is used in the electrochemical reduction of ethyl 2-(2-(bromomethyl)phenoxy)acetate at carbon cathodes in dimethylformamide .
- Methods of Application: The reaction involves cyclic voltammetry (CV) and controlled-potential electrolysis (CPE). The substrate exhibits a single irreversible cathodic wave with a peak potential of –1.75 V vs SCE, which is characteristic for the reduction of organic halides in aprotic solvents .
- Results or Outcomes: Two bicyclic compounds, ethyl 2,3-dihydro-1-benzofuran-2-carboxylate and ethyl benzofuran-2-carboxylate, were found to be formed in a total yield of more than 40% in the presence of oxygen .
Eigenschaften
IUPAC Name |
methyl 2-(4-bromo-2-carbamoylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-15-9(13)5-16-8-3-2-6(11)4-7(8)10(12)14/h2-4H,5H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHNFRUVWLUXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



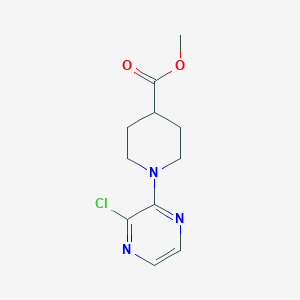
![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424111.png)
![Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1424114.png)
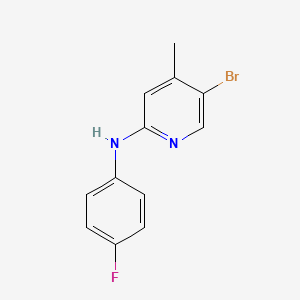
![2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride](/img/structure/B1424116.png)
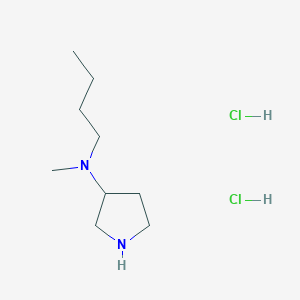
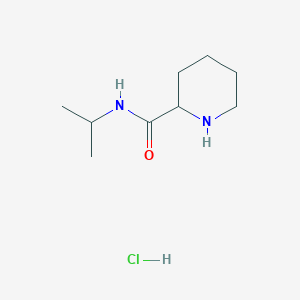
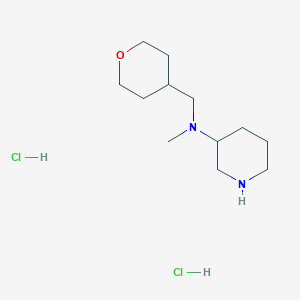
![5,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424124.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)
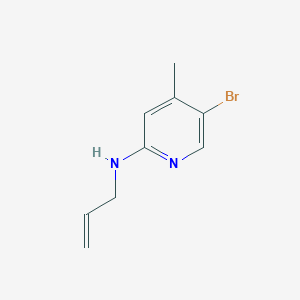
![N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine](/img/structure/B1424128.png)

![N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B1424131.png)